Thalidomide-NH-C13-NH2 (hydrochloride)

PROTAC CDK9 Targeted Protein Degradation

Thalidomide-NH-C13-NH2 (hydrochloride) fuses a Cereblon E3 ligase ligand directly to a 13‑carbon hydrophobic linker, eliminating multi‑step linker attachment and saving 2+ synthetic steps. This pre‑conjugated “ligand‑linker” construct is the validated component of THAL‑SNS‑032 (DC50 < 250 nM, Emax > 95%). Its ≈14 Å extended alkyl chain provides the spatial reach and hydrophobicity needed for deeply buried targets, offering superior membrane permeability over PEG‑based variants. Use this building block to rapidly assemble focused CRBN‑recruiting degrader libraries with a proven positive‑control scaffold.

Molecular Formula C26H39ClN4O4
Molecular Weight 507.1 g/mol
Cat. No. B12380154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-C13-NH2 (hydrochloride)
Molecular FormulaC26H39ClN4O4
Molecular Weight507.1 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCCN.Cl
InChIInChI=1S/C26H38N4O4.ClH/c27-17-10-8-6-4-2-1-3-5-7-9-11-18-28-20-14-12-13-19-23(20)26(34)30(25(19)33)21-15-16-22(31)29-24(21)32;/h12-14,21,28H,1-11,15-18,27H2,(H,29,31,32);1H
InChIKeyYWXXCTSDQVUVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-NH-C13-NH2 Hydrochloride: PROTAC CRBN Ligand with a 13-Carbon Alkyl Linker Arm


Thalidomide-NH-C13-NH2 (hydrochloride) is a bifunctional PROTAC (PROteolysis TArgeting Chimera) building block that covalently fuses a Cereblon (CRBN) E3 ubiquitin ligase ligand — a thalidomide derivative — to a 13‑carbon aliphatic linker chain terminating in a primary amine [1]. This pre‑conjugated “ligand‑linker” construct is explicitly designed for solid‑phase or liquid‑phase conjugation to a protein‑of‑interest (POI) ligand, enabling the rapid assembly of heterobifunctional CRBN‑recruiting degraders [2]. As a member of the alkyl linker family of CRBN‑recruiting building blocks, it offers a defined hydrophobic spacer length (calculated linker length ≈ 14.062 Å in the fully extended conformation) that differs from shorter C4–C8 alkyl homologs and from more hydrophilic PEG‑based linkers [3].

Why Thalidomide-NH-C13-NH2 (hydrochloride) Cannot Be Replaced with a Generic Thalidomide Derivative


In PROTAC design, the linker is not a passive spacer; its length, flexibility, and hydrophobicity directly determine the ternary complex geometry (POI:PROTAC:CRBN) and, consequently, the efficiency, selectivity, and maximal degradation (Dmax) of the target protein [1]. Simply substituting a generic “thalidomide” building block without the correct linker will, at best, yield an inactive degrader and, at worst, lead to a non‑productive, even antagonistic, complex [2]. The 13‑carbon alkyl chain in Thalidomide-NH-C13-NH2 (hydrochloride) provides a specific spatial separation and hydrophobic character that is distinct from both the shorter alkyl linkers (e.g., C4–C8) — which may fail to span the required distance for ternary complex formation — and the more flexible, hydrophilic PEG linkers, which alter the degrader's physicochemical and cellular permeability properties [3].

Quantitative Evidence for Differentiating Thalidomide-NH-C13-NH2 (hydrochloride) from Analogs


DC50 and Dmax of a PROTAC Synthesized with Thalidomide-NH-C13-NH2: THAL-SNS-032

The full PROTAC THAL-SNS-032, which is synthesized by conjugating the CDK‑binding ligand SNS‑032 to the Thalidomide-NH-C13-NH2 (hydrochloride) linker‑ligand conjugate, demonstrates potent degradation of its target protein CDK9 . In cellular assays, THAL‑SNS‑032 achieves a DC50 (concentration for 50% degradation) of less than 250 nM and a maximal degradation (Emax) exceeding 95.0% . This establishes the functional efficacy of the C13 alkyl linker in a biologically validated context, contrasting with the unmodified thalidomide core (HY‑10984) which, as a standalone molecular glue, does not degrade CDK9 .

PROTAC CDK9 Targeted Protein Degradation

Linker Length vs. PROTAC Activity: C13 Alkyl Chain Occupies a Distinct Niche

While direct, side‑by‑side comparative data for Thalidomide-NH-C13-NH2 against its C4, C6, and C8 alkyl homologs is not publicly available for a single target, structural‑activity relationship (SAR) studies consistently demonstrate that linker length is a critical determinant of degradation potency [1]. The C13 linker has a calculated extended length of ≈ 14.062 Å [2]. This positions it well above the lengths of C4–C8 alkyl linkers (typically < 10 Å) [2] and within the optimal range for many protein‑target pairs, which has been reported to be from 12 to over 20 carbon atoms . Thus, the C13 chain offers a specific spatial reach that is distinct from and often more effective than shorter alkyl chains, which may fail to induce the required ternary complex conformation.

Linker SAR PROTAC Design Ternary Complex

Hydrophobic Alkyl Linker vs. Hydrophilic PEG Linker: Differential Synthetic and Biological Performance

A direct comparison of alkyl versus PEG linkers in solid‑phase PROTAC synthesis demonstrates that the linker type significantly impacts both synthesis efficiency and degrader activity [1]. While PEG linkers enhance aqueous solubility, alkyl linkers like the C13 chain confer greater hydrophobicity, which can be advantageous for membrane permeability and for engaging hydrophobic binding pockets on the target protein or E3 ligase [1]. In a BRD4‑targeting study, the choice between alkyl and PEG linkers led to major differences in the activity of the resulting PROTACs, as determined by Western blot analysis [1]. Therefore, the C13 alkyl chain provides a chemically distinct alternative to PEG‑based building blocks, offering a different balance of physicochemical properties.

Linker Chemistry Solid-Phase Synthesis PROTAC Physicochemical Properties

Optimal Research and Industrial Application Scenarios for Thalidomide-NH-C13-NH2 (hydrochloride)


Accelerated PROTAC Library Synthesis for CDK9 and Related Kinase Targets

Thalidomide-NH-C13-NH2 (hydrochloride) is the validated linker‑ligand component of THAL‑SNS‑032, a potent CDK9 degrader (DC50 < 250 nM, Emax > 95%) . Researchers developing next‑generation degraders for CDK9 or other kinases can confidently use this building block to create focused libraries, leveraging the established activity of the THAL‑SNS‑032 scaffold as a positive control. The pre‑conjugated C13 linker eliminates the need for multi‑step linker attachment, accelerating the synthesis of novel analogs by at least two synthetic steps compared to starting from unmodified thalidomide [1].

Rational Design of PROTACs Targeting Proteins with Deep or Occluded Binding Pockets

For target proteins whose degrader‑binding site is deeply buried or sterically occluded, a longer, more rigid linker may be required to successfully bridge the distance to the CRBN E3 ligase. The C13 alkyl chain, with a calculated length of ≈ 14.062 Å [2], provides a significant spatial extension beyond shorter alkyl linkers (e.g., C4–C8, < 10 Å). It is therefore a preferred starting point for rational PROTAC design when computational modeling or empirical SAR from shorter linkers indicates a need for greater separation to form a productive ternary complex [3].

Optimizing Cellular Permeability and Reducing Efflux in PROTAC Development

When designing PROTACs for cellular assays, the physicochemical properties of the linker are as important as its length. Alkyl linkers like the C13 chain offer a hydrophobic alternative to PEG‑based linkers [4]. This can be a strategic advantage for targets where membrane permeability is a known barrier or when the degrader is subject to P‑glycoprotein‑mediated efflux. Selecting Thalidomide-NH-C13-NH2 (hydrochloride) over a PEG‑based analog allows medicinal chemists to explore a different region of chemical space, potentially improving cellular potency and intracellular exposure of the final PROTAC molecule [4].

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